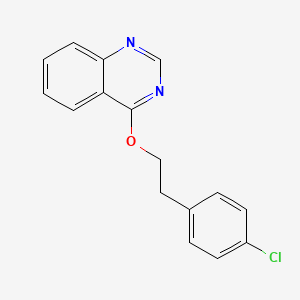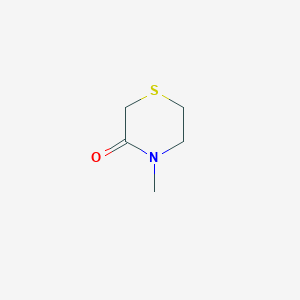
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and an acetic acid ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl and acetic acid ethyl ester groups. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar flow microreactor systems. These systems allow for continuous production, which is advantageous for maintaining consistent quality and yield. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
Uniqueness
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and acetic acid ethyl ester groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC名 |
ethyl 2-(1-tert-butylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-5-16-12(15)10-11-6-8-14(9-7-11)13(2,3)4/h11H,5-10H2,1-4H3 |
InChIキー |
KPXLVYANBXRMGP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCN(CC1)C(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)





![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)







